molecular formula C19H18FN3O3S B500163 ethyl 4-[(4-fluorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

ethyl 4-[(4-fluorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

Cat. No.: B500163
M. Wt: 387.4g/mol
InChI Key: UQERUGCKQIWJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate is a complex organic compound that belongs to the class of pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and anticonvulsant properties .

Preparation Methods

The synthesis of ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzylamine with ethyl acetoacetate, followed by cyclization with thiourea to form the thienopyrimidine core. The final product is obtained through esterification with ethanol under acidic conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage, which leads to cell death in cancer cells . Additionally, its anticonvulsant activity is believed to be due to its ability to modulate neurotransmitter levels in the brain .

Comparison with Similar Compounds

Similar compounds include other pyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine derivatives, such as:

Ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate stands out due to its unique combination of antitumor and anticonvulsant properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4g/mol

IUPAC Name

ethyl 4-[(4-fluorophenyl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-11-carboxylate

InChI

InChI=1S/C19H18FN3O3S/c1-2-26-19(25)22-8-7-14-15(10-22)27-17-16(14)18(24)23(11-21-17)9-12-3-5-13(20)6-4-12/h3-6,11H,2,7-10H2,1H3

InChI Key

UQERUGCKQIWJLT-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)F

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)F

solubility

20.8 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.